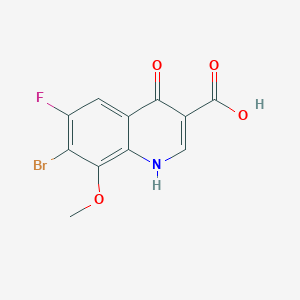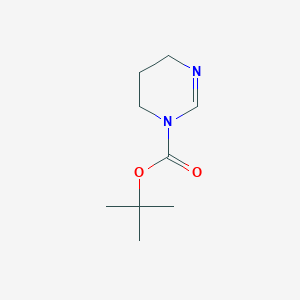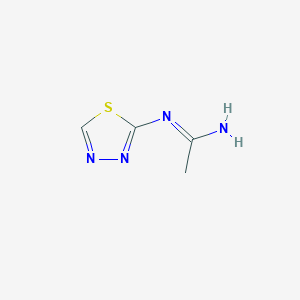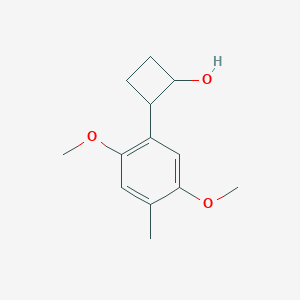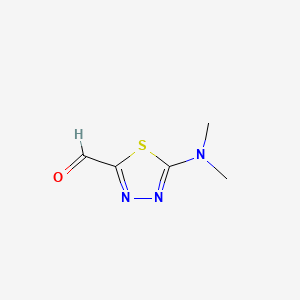![molecular formula C5H4ClN5O B13096405 8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one CAS No. 15129-01-8](/img/structure/B13096405.png)
8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
-
From 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[1,2,4]triazolo[4,3-c]pyrimidine
- The compound can be synthesized by reacting 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[1,2,4]triazolo[4,3-c]pyrimidine with methanol salts in an alcoholic solvent. The reaction involves a rearrangement and substitution of the methoxy group when the 3-substituent is chlorine .
-
From 2-methoxyethyl acetate
- Starting with 2-methoxyethyl acetate, it is reacted with methyl formate and sodium methoxide to obtain the sodium salt of 3-hydroxy-2-methoxyacrylate. This intermediate is then reacted with methyl isothiourea to form 2,5-dimethoxy-4-hydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride and reaction with hydrazine hydrate yields 2,5-dimethoxy-4-hydrazinopyrimidine. Cyclization with cyanogen bromide and reaction with sodium methoxide produces the final compound .
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, alkoxides, often in the presence of a base or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pathways Involved: It can modulate pathways related to apoptosis, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine: Similar structure but with methoxy groups instead of chlorine and amino groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents and biological activities.
Uniqueness
8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and amino groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
15129-01-8 |
|---|---|
分子式 |
C5H4ClN5O |
分子量 |
185.57 g/mol |
IUPAC 名称 |
8-amino-7-chloro-3H-[1,2,4]triazolo[1,5-c]pyrimidin-2-one |
InChI |
InChI=1S/C5H4ClN5O/c6-3-2(7)4-9-5(12)10-11(4)1-8-3/h1H,7H2,(H,10,12) |
InChI 键 |
KUKJEFXPECNHOR-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(C2=NC(=O)NN21)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)


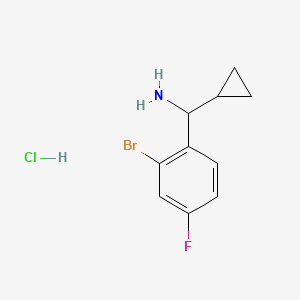

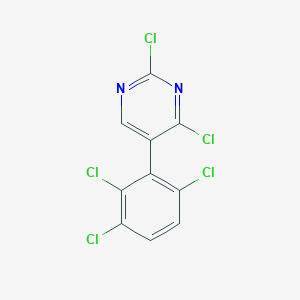

![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
